molecular formula C30H26FN3O5 B14948517 3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid

3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid

Cat. No.: B14948517
M. Wt: 527.5 g/mol
InChI Key: HKAUWMMVQGDEAJ-UHFFFAOYSA-N
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Description

3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of benzyl and fluorobenzyl groups, along with multiple oxo groups and a spiro linkage between an indole and a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

The synthesis of 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid involves multiple steps, including the formation of the spiro linkage and the introduction of benzyl and fluorobenzyl groups. The synthetic route typically starts with the preparation of the indole and pyrrolo[3,4-c]pyrrole precursors, followed by their coupling to form the spiro structure. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple oxo groups makes it susceptible to further oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert oxo groups to hydroxyl groups.

    Substitution: The benzyl and fluorobenzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzyl and fluorobenzyl groups or the oxo functionalities.

Scientific Research Applications

3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying spiro structures and their reactivity. Its unique arrangement of functional groups makes it a valuable subject for synthetic and mechanistic studies.

    Biology: The compound’s potential biological activity can be explored for drug discovery and development. Its structural features may interact with specific biological targets, leading to potential therapeutic applications.

    Medicine: Research into its pharmacological properties could reveal new insights into its potential as a drug candidate for various diseases.

    Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid exerts its effects depends on its interaction with molecular targets and pathways. The compound’s structure suggests that it may interact with specific enzymes or receptors, leading to modulation of their activity. The presence of fluorobenzyl groups may enhance its binding affinity to certain targets, while the spiro structure could influence its overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid stands out due to its unique spiro structure and the presence of both benzyl and fluorobenzyl groups. Similar compounds may include:

    Spiroindoles: Compounds with a spiro linkage between an indole and another ring system.

    Fluorobenzyl derivatives: Compounds containing fluorobenzyl groups, which may exhibit similar reactivity and biological activity.

    Oxoindoles: Compounds with multiple oxo groups attached to an indole moiety.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H26FN3O5

Molecular Weight

527.5 g/mol

IUPAC Name

3-[5-benzyl-1'-[(2-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1-yl]propanoic acid

InChI

InChI=1S/C30H26FN3O5/c31-21-12-6-4-10-19(21)17-33-23-13-7-5-11-20(23)30(29(33)39)26-25(22(32-30)14-15-24(35)36)27(37)34(28(26)38)16-18-8-2-1-3-9-18/h1-13,22,25-26,32H,14-17H2,(H,35,36)

InChI Key

HKAUWMMVQGDEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)CCC(=O)O

Origin of Product

United States

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